molecular formula C16H15N3O2 B10979271 N-(2,5-dimethoxyphenyl)quinazolin-4-amine

N-(2,5-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B10979271
M. Wt: 281.31 g/mol
InChI Key: AQFZJYBUQQYILV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,5-dimethoxyaniline with quinazoline derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2,5-dimethoxyaniline reacts with 4-chloroquinazoline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of various enzymes, leading to inhibition or activation of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Uniqueness

N-(2,5-dimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 5 positions enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H15N3O2/c1-20-11-7-8-15(21-2)14(9-11)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)

InChI Key

AQFZJYBUQQYILV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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